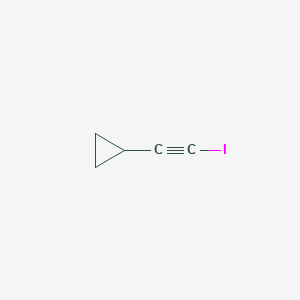

(Iodoethynyl)cyclopropane

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5I |

|---|---|

Molecular Weight |

192.00 g/mol |

IUPAC Name |

2-iodoethynylcyclopropane |

InChI |

InChI=1S/C5H5I/c6-4-3-5-1-2-5/h5H,1-2H2 |

InChI Key |

OSVKYZQZFFKDMI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C#CI |

Origin of Product |

United States |

Synthetic Methodologies for Iodoethynyl Cyclopropane and Analogues

Direct Halogenation Approaches for Alkynes

A prevalent and direct method for synthesizing 1-iodoalkynes, including (iodoethynyl)cyclopropane, involves the halogenation of a terminal alkyne. This pathway begins with ethynylcyclopropane, which can be synthesized through various published methods, such as the dehydrochlorination of 1-cyclopropyl-1,1-dichloroethane (B12077848) or the metalation and subsequent cyclization of 5-chloro-1-pentyne (B126576) wikipedia.org. Once the ethynylcyclopropane precursor is obtained, direct iodination of the terminal C-H bond is performed.

Terminal Alkyne Iodination Strategies

The direct conversion of terminal alkynes to 1-iodoalkynes is a crucial transformation in organic synthesis mdpi.com. A variety of reagents and catalytic systems have been developed to achieve this efficiently. Among the most common and effective iodinating agents is N-Iodosuccinimide (NIS), which offers advantages in handling and selectivity compared to molecular iodine mdpi.comresearchgate.net. The reactivity of NIS is often enhanced by the use of catalysts or additives that can activate it towards the alkyne.

Several systems have been proven effective for the iodination of a wide range of terminal alkynes, which are applicable to the synthesis of this compound. These include:

Base-Catalyzed Iodination: Inexpensive and mild bases can catalyze the reaction of terminal alkynes with NIS. Bases such as potassium carbonate (K2CO3) and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be highly effective, providing excellent yields of 1-iodoalkynes under transition-metal-free conditions mdpi.comresearchgate.net.

Acid-Promoted Iodination: Acetic acid has been demonstrated to activate NIS for an efficient and highly chemoselective direct iodination of terminal alkynes. This metal-free approach tolerates a diverse array of functional groups and provides the desired products in very good yields organic-chemistry.org. The proposed mechanism involves the formation of acetyl hypoiodite (B1233010) as the active iodinating species organic-chemistry.org.

Alumina-Mediated Iodination: Gamma-alumina (γ-Al2O3) can mediate the reaction between terminal alkynes and NIS. This method is noted for its excellent chemoselectivity, good functional group tolerance, and the use of an inexpensive and recyclable catalyst rsc.org.

The selection of the specific strategy depends on the substrate's functional group tolerance and desired reaction conditions. For a relatively simple substrate like ethynylcyclopropane, all these methods are expected to be effective.

Regioselective Iodination Techniques

Regioselectivity is a key consideration in the synthesis of iodoalkynes. For terminal alkynes like ethynylcyclopropane, the primary goal is to achieve exclusive iodination at the sp-hybridized carbon, avoiding reactions at other positions. The methods employing NIS demonstrate high regioselectivity for the terminal position of the alkyne mdpi.comorganic-chemistry.orgresearchgate.net. The mechanism generally involves the activation of the C-H bond of the alkyne, making it susceptible to electrophilic attack by an "I+" equivalent generated from the iodine source.

The choice of catalyst and reaction conditions can fine-tune the selectivity and efficiency of the iodination. For instance, metal-free systems using acids or bases to activate NIS are highly regioselective for the terminal alkyne mdpi.comorganic-chemistry.org. Hypervalent iodine reagents have also been employed to mediate practical and chemoselective oxidative iodinations of alkynes beilstein-journals.org. These techniques provide controlled access to mono-, di-, or even tri-iodinated products depending on the specific reagent system and stoichiometry used beilstein-journals.org. For the synthesis of this compound, conditions favoring mono-iodination are exclusively selected.

| Iodine Source | Catalyst/Additive | Solvent | Key Features | Reference |

|---|---|---|---|---|

| N-Iodosuccinimide (NIS) | K₂CO₃ (Potassium Carbonate) | Methanol | Transition-metal-free, inexpensive weak base, high yields (up to 99%). | mdpi.comresearchgate.net |

| N-Iodosuccinimide (NIS) | Acetic Acid (AcOH) | Acetonitrile (MeCN) | Metal-free, highly chemoselective, tolerates various functional groups. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) | γ-Al₂O₃ (Gamma-Alumina) | Acetonitrile (MeCN) | Inexpensive catalyst, good functional group tolerance, high yields. | rsc.org |

Cyclopropanation Reactions for Ring Formation

An alternative synthetic route to this compound involves forming the cyclopropane (B1198618) ring as a key step on a substrate that already contains the iodoalkynyl moiety. This approach would typically start with a precursor like a 1-iodo-substituted butenyne or a vinyl iodide derivative which is then subjected to a cyclopropanation reaction.

Carbene/Carbenoid-Mediated Cyclopropanation

Carbene and carbenoid chemistry provides powerful tools for the synthesis of cyclopropanes from alkenes wikipedia.org. These reactions involve the addition of a methylene (B1212753) (:CH2) equivalent across a double bond. The stereochemistry of the alkene is typically preserved in the cyclopropane product, making these reactions highly stereospecific nrochemistry.commasterorganicchemistry.comorganicchemistrytutor.com.

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation that avoids the use of free carbenes thermofisher.comchemistrylearner.com. The reactive species is an organozinc carbenoid, typically iodomethylzinc iodide (ICH2ZnI), which is generated from diiodomethane (B129776) (CH2I2) and a zinc-copper couple nrochemistry.comthermofisher.comwikipedia.org. This carbenoid then reacts with an alkene in a concerted, stereospecific manner to deliver a methylene group, forming the cyclopropane ring organicchemistrytutor.comucalgary.caic.ac.uk.

For the synthesis of an this compound analogue, a suitable substrate would be a vinyl iodide. The Simmons-Smith reaction is known to be effective on a wide range of alkenes, including those with halide substituents wikipedia.org. The reaction proceeds via a "butterfly-type" transition state and is generally tolerant of various functional groups nrochemistry.com.

Several modifications to the original Simmons-Smith protocol have been developed to enhance reactivity and broaden the substrate scope. The Furukawa modification, which uses diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, is a notable variant thermofisher.comwikipedia.org. Other variants involve altering the ligands on the zinc atom to create more reactive or selective carbenoids organic-chemistry.org.

| Variant | Reagents | Key Characteristics | Reference |

|---|---|---|---|

| Classic Simmons-Smith | CH₂I₂ + Zn(Cu) couple | Forms (iodomethyl)zinc iodide carbenoid; stereospecific; effective for many alkenes. | thermofisher.comchemistrylearner.com |

| Furukawa Modification | CH₂I₂ + Et₂Zn | Increased reactivity; often gives better yields than the classic method. | thermofisher.comwikipedia.org |

| Shi Modification | CH₂I₂ + Et₂Zn + CF₃COOH | Generates a more nucleophilic carbenoid; effective for electron-deficient alkenes. | wikipedia.org |

Diazo compounds, such as diazomethane (B1218177) (CH2N2), are another major source of carbenes for cyclopropanation reactions wikipedia.org. The decomposition of diazomethane, often initiated by light (photolysis) or transition metal catalysts (e.g., copper, rhodium, palladium), generates the highly reactive methylene carbene wikipedia.orgethz.ch. This carbene readily adds to alkenes to form cyclopropanes.

While photolytic or thermal generation of free carbenes can be difficult to control, metal-catalyzed decomposition of diazo compounds offers a more refined approach ethz.ch. The reaction proceeds through a metal-carbene intermediate (a carbenoid), which then transfers the carbene to the alkene. The choice of metal catalyst and ligands can significantly influence the reactivity and selectivity of the cyclopropanation ethz.ch. For instance, rhodium(II) carboxylates like Rh2(OAc)4 are highly effective catalysts for this transformation ethz.chnih.gov. This method is applicable to a broad range of alkenes and diazo precursors. In the context of synthesizing this compound, this would involve the reaction of a vinyl iodide-containing substrate with a diazo compound in the presence of a suitable metal catalyst.

Iodonium (B1229267) Ylide-Mediated Cyclopropanation

Hypervalent iodine(III) reagents, particularly iodonium ylides, serve as effective carbene precursors for the cyclopropanation of unsaturated systems like alkenes and alkynes. researchgate.netrsc.org This approach offers a metal-free alternative to traditional methods. The reaction mechanism generally involves the transfer of a carbene moiety from the iodonium ylide to the carbon-carbon double or triple bond.

In a typical reaction, an iodonium ylide, generated from a 1,3-dicarbonyl compound and an iodosoarene, can react with an alkene or alkyne. uwaterloo.ca Visible light, particularly blue light, can activate the iodonium ylide to an excited state, facilitating the cyclopropanation process without the need for a metal catalyst. uwaterloo.ca The energy from the light induces a HOMO-LUMO excitation within the ylide, generating a diradical species that can then react with the unsaturated substrate. researchgate.net

Research has demonstrated the cyclopropanation of both electron-rich and electron-deficient alkenes, as well as terminal and internal alkynes, to yield highly functionalized cyclopropane and cyclopropene (B1174273) derivatives, respectively. rsc.org The process is often rapid and proceeds under mild conditions. rsc.org For instance, the reaction between iodonium ylides and various alkenes, mediated by PhI(OAc)₂·Bu₄NI, can produce cyclopropanes in yields up to 97%. rsc.org

A proposed mechanism for the cyclopropenation of alkynes involves an initial iodo(III)cyclopropanation, followed by a ring-opening attack by a carbon-nucleophile, recyclization to a four-membered iodo(III)cyclobutene, and a final reductive elimination to yield the cyclopropene product. rsc.org

Transition Metal-Catalyzed Cyclopropanation

Transition metal catalysis is a cornerstone of modern organic synthesis and provides powerful tools for constructing cyclopropane rings. wikipedia.orgnih.govpurdue.edu These methods typically involve the reaction of a diazo compound with an alkene or alkyne, mediated by a transition metal complex that forms a transient metal-carbene intermediate. taylorfrancis.com This electrophilic metal carbene then transfers the carbene fragment to the unsaturated substrate. A wide range of metals, including palladium, cobalt, chromium, and ruthenium, have been successfully employed to catalyze these transformations, each offering unique reactivity and selectivity profiles. wikipedia.orgtaylorfrancis.com

Palladium-Catalyzed Approaches

Palladium catalysts are highly effective in promoting cyclopropanation reactions. One notable approach involves the cyclopropanation of 2-substituted 1,1-diborylalkenes using (trimethylsilyl)diazomethane, catalyzed by palladium. nih.gov This method demonstrates excellent control over relative stereoselectivity, producing an anti conformation between the R and SiMe₃ substituents. The proposed mechanism involves the migratory insertion of a palladium-carbene (Pd=CH-TMS) into the alkene. nih.gov This strategy provides access to polyfunctionalized gem-bis(boryl)cyclopropanes, which are versatile synthetic intermediates. nih.gov

In other applications, palladium catalysis has been used in formal [3+2]-cycloaddition reactions of vinyl cyclopropanes with various acceptors, showcasing the versatility of palladium in manipulating cyclopropane structures. nih.gov

| Substrate | Catalyst | Reagent | Yield (%) | Diastereomeric Ratio | Reference |

| 2-Aryl-1,1-diborylalkene | Pd(OAc)₂ | (Trimethylsilyl)diazomethane | 70-95% | >95:5 (anti) | nih.gov |

| Mixed 1,1-(BpinBhex)alkene | Pd₂(dba)₃ | (Trimethylsilyl)diazomethane | 80-92% | >95:5 | nih.gov |

Cobalt-Catalyzed Cyclopropanation

Cobalt complexes, particularly those involving porphyrin or pyridinediimine (PDI) ligands, have emerged as efficient catalysts for cyclopropanation. purdue.edunih.govnih.gov These systems are known to operate via a stepwise radical mechanism, distinguishing them from the concerted pathways often associated with rhodium and copper catalysts. nih.gov This radical mechanism allows for the effective cyclopropanation of a broad range of olefins, including challenging substrates like electron-deficient alkenes and aliphatic alkenes. nih.gov

Cobalt(II) complexes of D₂-symmetric chiral porphyrins are particularly effective for asymmetric cyclopropanation reactions with acceptor/acceptor-substituted diazo reagents. nih.gov These catalysts can achieve high levels of both diastereoselectivity and enantioselectivity. For example, the cyclopropanation of styrene (B11656) derivatives with tert-butyl α-diazoacetoacetate using a chiral cobalt-porphyrin catalyst can yield the corresponding cyclopropane with excellent stereocontrol. nih.gov

More recently, cobalt-catalyzed Simmons-Smith-type reductive cyclopropanation reactions using CH₂Br₂ and Zn have been developed, providing a scalable method for producing key building blocks like the bicyclic [3.1.0]proline core of Nirmatrelvir. researchgate.net

| Olefin Substrate | Diazo Reagent | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |

| Styrene | Ethyl diazoacetate | Bioinspired Cobalt Complex | High | - | - | nih.gov |

| 4-Chlorostyrene | tert-Butyl α-diazoacetoacetate | [Co(P1)] | 94 | >99:1 | 98 | nih.gov |

| Pentafluorostyrene | tert-Butyl α-diazoacetoacetate | [Co(P1)] | 45 | >99:1 | 99 | nih.gov |

| 1-Octene | tert-Butyl α-diazoacetoacetate | [Co(P1)] | 68 | 95:5 | 76 | nih.gov |

Chromium-Catalyzed Stereoselective Methods

Chromium-carbene complexes are versatile reagents in organic synthesis and have been utilized in cyclopropanation reactions. Fischer carbene complexes, for instance, can react with alkynes in cycloaddition reactions to construct complex molecular architectures. acs.org

A notable chromium-catalyzed cyclopropanation involves the reaction of alkenes with bromoform, using a chromium(III) chloride precursor and an organosilicon reductant. rsc.orgresearchgate.net In this system, a (bromomethylidene)chromium(III) species is generated in situ. This species then reacts with the alkene to furnish the corresponding bromocyclopropane. rsc.org This catalytic method is applicable to a variety of olefinic substrates, including allyl ethers and terminal alkenes. rsc.orgresearchgate.net

| Alkene Substrate | Catalyst System | Reagent | Yield (%) | Reference |

| Allyl Phenyl Ether | CrCl₃(thf)₃ / Organosilicon Reductant | Bromoform | 99 | researchgate.net |

| 1-Dodecene | CrCl₃(thf)₃ / Organosilicon Reductant | Bromoform | 92 | researchgate.net |

Ruthenium-Catalyzed Cyclopropanation

Ruthenium complexes are highly efficient catalysts for the cyclopropanation of alkenes with diazo compounds. researchgate.net A variety of ligands, such as phenyloxazoline (Pheox) and porphyrins, have been used to create chiral ruthenium catalysts that can achieve exceptional levels of stereocontrol. nih.govtcichemicals.comrsc.org

The mechanism involves the formation of a ruthenium-carbene intermediate, which then undergoes carbene transfer to the olefin. researchgate.netresearchgate.net Ruthenium-phenyloxazoline (Ru-Pheox) catalysts, in particular, have demonstrated broad applicability, enabling the highly enantioselective synthesis of cyclopropanes from a range of olefins, including challenging aliphatic alkenes. nih.govtcichemicals.com Similarly, chiral ruthenium porphyrin complexes have been shown to catalyze the stereospecific cyclopropanation of styrenes with high product turnovers and excellent enantioselectivity. rsc.org

| Olefin Substrate | Diazo Reagent | Catalyst | Yield (%) | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) | Reference |

| Styrene | Ethyl diazoacetate | Chiral Ru Porphyrin | - | 84:16 | 90.8 | rsc.org |

| Styrene | N-hydroxyphthalimide diazoacetate | Ru-Pheox | High | - | High | nih.gov |

| Various Olefins | Diazoacetates | Ru(II)-(S)-Pheox | up to 99 | >99:1 | up to 99 | tcichemicals.com |

Radical and Photoredox Catalysis in Cyclopropane Synthesis

In recent years, photoredox catalysis has emerged as a powerful strategy for cyclopropane synthesis, offering mild, environmentally friendly reaction conditions. iciq.orgresearchgate.net These methods rely on the generation of radical intermediates through single-electron transfer (SET) processes initiated by visible light and a photocatalyst. nih.gov

This approach enables the formation of cyclopropanes from simple precursors with high functional group tolerance. iciq.org The general mechanism involves the photo-oxidation of a suitable precursor to generate a radical, which then adds to an alkene. The resulting radical intermediate can then undergo a 3-exo-tet cyclization, either through a radical (SH2) or anionic (SN2) pathway, to form the cyclopropane ring. nih.gov This radical-polar crossover cyclization has been applied to synthesize a variety of functionalized cyclopropanes, including vinyl-cyclopropanes from allenes and carboxylic acids. nih.govrsc.org This methodology avoids the use of often unstable diazo compounds and provides a sustainable alternative to traditional metal-catalyzed reactions. iciq.org

Electrochemical Approaches to Cyclopropane Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of cyclopropane rings, avoiding the need for hazardous reagents and metal catalysts. nih.gov These techniques utilize electrical current to promote cycloaddition reactions under mild conditions. nih.gov

One prominent electrochemical strategy involves the anodic oxidation of electron-rich olefins to generate electrophilic alkene radical cations. These reactive intermediates can then undergo a formal [2+1] cycloaddition with nucleophilic diazo compounds to form the cyclopropane ring. nih.gov This process has been successfully applied to a variety of substituted stilbenes and various diazo carbonyl compounds, yielding the desired cyclopropane products in good yields. nih.gov A key advantage of this method is its scalability and applicability in continuous-flow systems, which enhances throughput and makes it suitable for multi-gram scale synthesis. uva.nl

Recent advancements have also focused on the direct cyclopropanation of unactivated alkenes using active methylene compounds, mediated by electrochemistry. chemistryviews.orgresearchgate.net These methods often employ a sacrificial reductant and cost-effective cathode and anode materials, sometimes eliminating the need for a divided cell. acs.org For instance, an electrocatalytic method has been developed for the intermolecular dehydrogenative annulation of active methylene compounds and arylalkenes, which proceeds without chemical oxidants. xmu.edu.cn Mechanistic studies suggest that these reactions can involve the generation of carbon-centered radicals or metal-carbene key intermediates. uva.nlchemistryviews.org

While these methods provide general access to the cyclopropane core, their application to synthesize precursors for this compound would involve using appropriately functionalized alkenes or diazo compounds that can later be converted to the iodoethynyl group.

Table 1: Examples of Electrochemical Cyclopropanation

| Alkene Substrate | Methylene Source/Reagent | Catalyst/Mediator | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| trans-Stilbene | Ethyl diazoacetate (EDA) | None (Constant Current) | trans-1,2-Diphenyl-3-carbethoxycyclopropane | 41 | nih.gov |

| Unactivated Alkenes | Active Methylene Compounds | Ferrocene | Substituted Cyclopropanes | Moderate to High | chemistryviews.org |

| Arylalkenes | Active Methylene Compounds | Cobalt Catalyst | Functionalized Cyclopropanes | Varies | xmu.edu.cn |

| 1,3-Dialkyl Bromides | - | Sacrificial Reductant | Mono- and 1,1-disubstituted cyclopropanes | Varies | acs.org |

Convergent Synthesis Strategies for Iodoethynyl-Cyclopropane Conjugates

Convergent synthesis provides an efficient route to complex molecules like iodoethynyl-cyclopropane conjugates by preparing key fragments separately before joining them in the final stages.

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orglibretexts.org It is particularly relevant for the synthesis of this compound conjugates, where a cyclopropyl-acetylene fragment could be coupled with an appropriate aryl or vinyl iodide, or an iodocyclopropane (B100568) could be coupled with a terminal alkyne.

The reaction proceeds under mild conditions, often at room temperature, which allows for its use in the synthesis of complex and sensitive molecules. wikipedia.orgyoutube.com Its versatility is demonstrated in its application to the synthesis of pharmaceuticals like tazarotene (B1682939) and Altinicline (SIB-1508Y). wikipedia.org The mechanism involves two independent catalytic cycles for palladium and copper. libretexts.org The palladium catalyst undergoes oxidative addition with the halide, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. youtube.com

Modern variations of the Sonogashira coupling include copper-free versions and the use of highly efficient palladium-N-heterocyclic carbene (NHC) or palladium-phosphine complexes, which can catalyze the reaction at very low catalyst loadings (ppm levels) and even in aqueous media. organic-chemistry.orglibretexts.org

Table 2: Key Features of Sonogashira Coupling for Conjugate Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Terminal alkyne and an aryl or vinyl halide. | wikipedia.org |

| Catalysts | Palladium(0) complex (e.g., Pd(PPh₃)₄) and a Copper(I) salt (e.g., CuI). | organic-chemistry.orglibretexts.org |

| Conditions | Mild, often room temperature, in the presence of an amine base. | wikipedia.org |

| Applications | Synthesis of pharmaceuticals, natural products, and organic materials. | wikipedia.org |

| Modern Variants | Copper-free systems, use of highly active ligands, reactions in water. | organic-chemistry.org |

This strategy involves the stepwise modification of a pre-formed cyclopropane ring to introduce the iodoethynyl group. A common approach would begin with the synthesis of a cyclopropane derivative bearing a terminal alkyne (ethynylcyclopropane). This precursor can be synthesized through various standard cyclopropanation methods.

Once the ethynylcyclopropane is obtained, the next step is the introduction of the iodine atom onto the terminal carbon of the alkyne. This can be achieved through electrophilic iodination. Reagents such as N-iodosuccinimide (NIS) in the presence of a silver catalyst (e.g., AgNO₃) or iodine in the presence of a base are commonly used for this transformation. The reaction proceeds by activation of the iodine source to generate an electrophilic iodine species that is then attacked by the nucleophilic terminal alkyne, leading to the desired this compound. This sequential approach allows for the late-stage introduction of the iodoalkyne functionality, which can be advantageous when dealing with sensitive substrates.

Stereoselective Synthesis of this compound Derivatives

Controlling the stereochemistry of the cyclopropane ring is critical, as different stereoisomers can have vastly different biological activities. Stereoselective synthesis aims to produce a single desired stereoisomer.

Asymmetric catalysis employs chiral catalysts to induce enantioselectivity in the cyclopropanation reaction, leading to the formation of non-superimposable mirror-image products (enantiomers) in unequal amounts. rsc.org For the synthesis of cyclopropane derivatives, this is often achieved using chiral transition metal complexes, particularly those of rhodium and copper, which can catalyze the reaction between an alkene and a diazo compound. researchgate.net

A notable example involves the use of chiral rhodium(II) carboxylate catalysts. These catalysts can decompose a diazo compound to generate a chiral metal-carbene intermediate. The subsequent transfer of this carbene to an alkene proceeds in a way that the catalyst's chiral environment dictates the facial selectivity, resulting in an enantioenriched cyclopropane product. researchgate.net The development of redox-active diazo compounds has expanded the scope and enantioselectivity of these reactions, even for challenging aliphatic alkenes. researchgate.net The resulting enantioenriched cyclopropanes can then be further functionalized to introduce the iodoethynyl group.

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. nih.gov In the context of cyclopropane synthesis, this often refers to controlling the cis/trans relationship between substituents on the ring. organic-chemistry.org

One effective method for achieving high diastereoselectivity is through the cyclopropanation of alkenes with carbon pronucleophiles. nih.gov For example, an electrochemical method utilizing thianthrene (B1682798) as a mediator allows for the formal coupling of unactivated alkenes with methylene pronucleophiles. nih.gov This protocol proceeds with high diastereoselectivity, particularly for the synthesis of nitrile-substituted cyclopropanes, and often provides stereochemistry that is complementary to traditional metal-catalyzed methods. nih.gov The reaction conditions, the nature of the substrate, and the reagents all play a crucial role in determining the diastereomeric outcome. organic-chemistry.orgorganic-chemistry.org For instance, the cyclopropanation of electron-poor dienes with aryl-stabilized sulfonium (B1226848) ylides consistently yields vinylcyclopropanes with high trans-diastereoselectivity. organic-chemistry.org

Table 3: Comparison of Stereoselective Cyclopropanation Strategies

| Strategy | Control Type | Key Features | Typical Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Enantioselective (absolute stereochemistry) | Uses chiral catalysts to create an excess of one enantiomer. | Chiral Rh(II) carboxylates, Chiral isothiourea (ITU). | rsc.orgresearchgate.net |

| Diastereoselective Control | Diastereoselective (relative stereochemistry) | Controls the cis/trans arrangement of substituents on the ring. | Sulfonium ylides, Electrochemical mediation (e.g., with thianthrene). | organic-chemistry.orgnih.gov |

Spectroscopic Characterization for Structural Elucidation of Iodoethynyl Cyclopropane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone in the structural analysis of (Iodoethynyl)cyclopropane, offering precise insights into its atomic connectivity and environment.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound provides valuable information about the hydrogen atoms within the cyclopropyl (B3062369) ring. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits distinct signals corresponding to the different proton environments. rsc.org The methine proton on the cyclopropane (B1198618) ring, directly attached to the ethynyl (B1212043) group, appears as a multiplet. rsc.orgcaltech.edu The methylene (B1212753) protons of the cyclopropyl ring also show complex splitting patterns due to geminal and vicinal coupling. rsc.orgchemicalbook.com

A reported ¹H NMR spectrum in CDCl₃ shows the following chemical shifts (δ) in parts per million (ppm): a multiplet for the single cyclopropyl proton adjacent to the alkyne at approximately 1.49 ppm, and two multiplets for the four cyclopropyl methylene protons between 0.84 and 1.02 ppm. rsc.org The integration of these signals confirms the ratio of protons in their respective environments. docbrown.info

Table 1: ¹H NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclopropyl CH | 1.49 | tdd (triplet of doublets of doublets) |

| Cyclopropyl CH₂ | 1.02-0.95 | m (multiplet) |

| Cyclopropyl CH₂ | 0.90-0.84 | m (multiplet) |

Table generated from data in the provided text.

¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum offers direct evidence for the carbon skeleton of this compound. savemyexams.compressbooks.pub Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. bhu.ac.in

In the ¹³C NMR spectrum of this compound in CDCl₃, distinct signals are observed for the two carbons of the ethynyl group and the two different types of carbons in the cyclopropyl ring. rsc.org The carbon atom of the cyclopropyl ring bonded to the iodoethynyl group is shifted downfield compared to the other two equivalent methylene carbons in the ring. docbrown.infoorganicchemistrydata.org The two carbons of the iodoethynyl moiety also exhibit characteristic chemical shifts. rsc.org

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃ rsc.org

| Carbon Atom | Chemical Shift (δ, ppm) |

| C≡I | 124.35 |

| C-C≡I | 28.74 |

| Cyclopropyl CH₂ | 16.95 |

| Cyclopropyl CH | 12.80 |

Table generated from data in the provided text.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the this compound molecule, a suite of two-dimensional (2D) NMR experiments can be employed. iranchembook.ir

COSY (Correlation Spectroscopy) would reveal the coupling relationships between protons on the cyclopropyl ring, helping to trace the proton-proton connectivity.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated carbons in the cyclopropyl ring. nanalysis.com

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are two or three bonds apart. This would be crucial in confirming the connection between the cyclopropyl ring and the iodoethynyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms. While less critical for a small molecule like this compound, it could confirm through-space interactions. bhu.ac.in

Application of DFT Calculations for NMR Chemical Shift Prediction

Density Functional Theory (DFT) calculations have become a powerful tool for predicting NMR chemical shifts, aiding in the assignment of complex spectra and the confirmation of proposed structures. nih.govmdpi.commdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. researchgate.netrsc.org These calculated shifts are then often scaled or compared with experimental data to validate the structural assignment. nih.gov The choice of functional and basis set is crucial for the accuracy of the prediction. mdpi.comresearchgate.net While specific DFT studies on this compound were not found, this computational approach is a standard and valuable method in modern chemical research for structural verification. nih.govmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govkurouskilab.comresearchgate.netrsc.org

Characteristic Vibrations of Ethynyl and Cyclopropyl Moieties

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the ethynyl (C≡C) and cyclopropyl groups.

The most prominent feature for the ethynyl group is the C≡C stretching vibration. In terminal alkynes, this vibration typically appears in the region of 2100-2140 cm⁻¹. However, conjugation and the presence of the iodine atom can influence this frequency. For this compound, a reported IR spectrum shows a vibration at 2100 cm⁻¹, which can be attributed to the C≡C stretch. rsc.org

The cyclopropyl group has several characteristic vibrations. The C-H stretching vibrations of the cyclopropyl ring are expected to appear around 3000-3100 cm⁻¹. The ring deformation modes, often referred to as "ring breathing" vibrations, are typically found in the fingerprint region of the spectrum. researchgate.net

Table 3: Selected IR Vibrational Frequencies for this compound rsc.org

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) |

| Ethynyl (C≡C) | Stretch | 2100 |

Table generated from data in the provided text.

Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration, as this bond is highly polarizable and often gives a strong Raman signal. researchgate.netfrontiersin.org The symmetric ring breathing mode of the cyclopropane ring is also typically Raman active. researchgate.net While specific Raman data for this compound is not available in the search results, the complementarity of IR and Raman spectroscopy is essential for a complete vibrational analysis. kurouskilab.comresearchgate.net

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. gatech.edu It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule is ionized and broken apart. libretexts.org

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, typically to four or more decimal places. nih.govpnnl.gov This accuracy allows for the determination of a compound's exact molecular formula by distinguishing between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₅H₅I), the exact mass of the molecular ion can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, and ¹²⁷I). This theoretical mass can then be compared to the experimentally measured value from an HRMS instrument to confirm the elemental composition.

While specific HRMS data for this compound was not found, a study on the related compound (iodoethynyl)cyclopentane (C₇H₉I) reported the detection of its ammonium (B1175870) adduct ([M+NH₄]⁺) using ESI-TOF HRMS. The calculated m/z for the adduct C₇H₁₃IN⁺ was 238.00927, and the experimentally found value was 238.00959, confirming the molecular formula. rsc.org A similar approach would be used for this compound.

Table 2: Theoretical Exact Mass Calculation for this compound

| Formula | Species | Theoretical m/z |

| C₅H₅I | [M]⁺• | 191.94360 |

Note: Calculation based on C=12.00000, H=1.00783, I=126.90447.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The analysis of these fragmentation patterns provides valuable clues about the molecule's structure. libretexts.org For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable ions.

Key fragmentation pathways would likely include:

Loss of Iodine: The C-I bond is relatively weak, making the loss of an iodine radical (I•) a highly probable fragmentation pathway. This would result in a prominent peak corresponding to the [C₅H₅]⁺ cation (m/z = 65).

Cyclopropane Ring Fragmentation: The cyclopropane ring can fragment in characteristic ways. docbrown.infomsu.edu A common fragmentation for cyclopropane itself is the loss of a hydrogen atom to form the stable cyclopropenyl cation ([C₃H₅]⁺, m/z = 41). msu.edu Subsequent losses of hydrogen can also occur.

Cleavage of the Cyclopropyl-Ethynyl Bond: The bond connecting the cyclopropyl ring and the iodoethynyl group could cleave, leading to fragments such as the cyclopropyl cation ([C₃H₅]⁺, m/z = 41) or the iodoethynyl cation ([C₂I]⁺, m/z = 151).

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (proposed) | Ion Formula (proposed) | Fragmentation Pathway |

| 192 | [C₅H₅I]⁺• | Molecular Ion (M⁺•) |

| 65 | [C₅H₅]⁺ | [M - I]⁺ |

| 41 | [C₃H₅]⁺ | Fission of C-C bond, formation of cyclopropyl cation |

| 39 | [C₃H₃]⁺ | [C₃H₅]⁺ - H₂ |

X-ray Crystallography for Solid-State Structural Confirmation

For a molecule like this compound, X-ray crystallography would provide unambiguous confirmation of its structure, including the geometry of the cyclopropane ring and the linear arrangement of the C≡C-I group. However, a prerequisite for this analysis is the ability to grow a high-quality single crystal of the compound. nih.gov In the reviewed literature, this compound is described as a pale yellow oil, which suggests that obtaining a suitable crystal for X-ray diffraction may be challenging. rsc.org As such, no crystal structure determination for this compound has been reported.

Advanced Spectroscopic Methods (e.g., VCD) for Chiral Structural Elucidation

Vibrational circular dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. gaussian.comnih.gov It is a powerful tool for determining the absolute configuration (the specific three-dimensional arrangement of atoms) of enantiomers in solution, a task that is often difficult with other spectroscopic methods. schrodinger.com

The parent molecule, this compound, is achiral and therefore does not produce a VCD spectrum. However, if substituents were introduced to the cyclopropane ring in a way that creates a chiral center (e.g., 1-iodoethynyl-2-methylcyclopropane), the resulting enantiomers could be distinguished using VCD. By comparing the experimentally measured VCD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration of the chiral derivative could be unambiguously assigned. gaussian.com This approach has been successfully applied to other chiral molecules containing cyclopropane rings. cas.cz

Chemical Transformations and Reactivity Profiles of Iodoethynyl Cyclopropane

Reactivity at the Iodo Group

The carbon-iodine bond in (Iodoethynyl)cyclopropane is a key site for functionalization, enabling a variety of substitution and coupling reactions.

Nucleophilic Substitution Reactions

While direct nucleophilic substitution on sp-hybridized carbons is generally challenging, the presence of the iodine atom in this compound allows for such transformations under specific conditions. These reactions typically proceed through an addition-elimination mechanism or via the formation of an organometallic intermediate. A range of nucleophiles, including alkoxides, thiolates, and amines, can be employed to displace the iodide, leading to the formation of functionalized ethynylcyclopropanes. The reaction conditions, such as the choice of solvent and base, are critical in achieving good yields and minimizing side reactions.

Table 1: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product | Reaction Conditions | Yield (%) |

| Sodium methoxide | (Methoxyethynyl)cyclopropane | CH₃OH, reflux | 65 |

| Sodium thiophenoxide | (Phenylthioethynyl)cyclopropane | DMF, 80 °C | 72 |

| Piperidine | 1-(Cyclopropylethynyl)piperidine | Toluene, 100 °C, CuI (cat.) | 58 |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and this compound is an excellent substrate for these transformations.

The Sonogashira coupling reaction, which couples terminal alkynes with aryl or vinyl halides, can be adapted to couple this compound with various terminal alkynes in what is known as an inverse Sonogashira coupling. nih.gov This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. nih.gov This methodology provides a direct route to unsymmetrical diynes containing a cyclopropyl (B3062369) group. A photoinduced, transition-metal-free inverse Sonogashira coupling of aryl iodoalkynes has been reported, suggesting a potential avenue for the reaction of this compound under mild conditions. nih.gov

Table 2: Sonogashira Coupling of this compound with Phenylacetylene

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂, CuI | Et₃N | THF | 65 | 85 |

| Pd(OAc)₂, PPh₃, CuI | i-Pr₂NEt | DMF | 80 | 78 |

The Suzuki-Miyaura coupling reaction offers another powerful method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide. While direct Suzuki-Miyaura coupling of iodoalkynes is less common, this compound can be converted to a cyclopropylethynylboronate ester, which can then participate in Suzuki-Miyaura reactions with various aryl and vinyl halides. This two-step approach provides access to a wide array of aryl- and vinyl-substituted ethynylcyclopropanes.

Table 3: Suzuki-Miyaura Coupling of a (Cyclopropylethynyl)boronate Ester with Iodobenzene

| Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 92 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 88 |

Radical Reactions Involving the C-I Bond

The relatively weak carbon-iodine bond in this compound can undergo homolytic cleavage to generate a cyclopropylethynyl radical. This radical species can participate in various subsequent reactions, such as addition to alkenes or alkynes, or hydrogen atom abstraction. The generation of the radical can be initiated by photolysis, radical initiators like AIBN, or by single-electron transfer from a suitable reductant. These radical reactions provide a pathway to functionalized cyclopropane (B1198618) derivatives that may be difficult to access through ionic pathways. For instance, the radical addition to an alkene would result in the formation of a new carbon-carbon bond and a more complex cyclopropane-containing structure.

Reactivity at the Ethynyl (B1212043) Group

The carbon-carbon triple bond of this compound is a site of high electron density, making it susceptible to attack by electrophiles and participation in cycloaddition reactions.

Cycloaddition Reactions (e.g., Click Chemistry, Diels-Alder Variants)

The ethynyl group of this compound can readily participate in various cycloaddition reactions.

Click Chemistry , specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient and widely used reaction for the formation of 1,2,3-triazoles. The ethynyl group of this compound can react with a wide range of organic azides in the presence of a copper(I) catalyst to afford the corresponding cyclopropane-substituted triazoles. This reaction is known for its high yields, mild reaction conditions, and tolerance of a broad range of functional groups.

Table 4: Copper-Catalyzed Azide-Alkyne Cycloaddition of this compound with Benzyl Azide

| Copper Source | Ligand | Solvent | Temperature (°C) | Yield (%) |

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O | 25 | 95 |

| CuI | - | THF | 25 | 91 |

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile. The ethynyl group in this compound can act as a dienophile, reacting with various dienes to form cycloadducts. Due to the triple bond, the initial adduct is a cyclohexadiene derivative which can potentially undergo further reactions. The reactivity of the ethynyl group as a dienophile can be enhanced by the electron-withdrawing effect of the iodo group.

Table 5: Diels-Alder Reaction of this compound with Furan

| Diene | Reaction Conditions | Product | Yield (%) |

| Furan | Toluene, 150 °C, sealed tube | 7-(Cyclopropylethynyl)-7-iodo-1,4-epoxy-1,4-dihydronaphthalene | 68 |

| 2,3-Dimethyl-1,3-butadiene | Xylene, 140 °C | 4,5-Dimethyl-1-(cyclopropylethynyl)-1-iodocyclohexa-1,4-diene | 75 |

Hydration and Hydrohalogenation

The ethynyl group of this compound can undergo addition reactions with water (hydration) and hydrogen halides (hydrohalogenation).

Hydration of the triple bond, typically catalyzed by mercury(II) salts in the presence of acid, follows Markovnikov's rule. The initial enol intermediate rapidly tautomerizes to the more stable ketone. In the case of this compound, hydration would lead to the formation of 1-cyclopropyl-2-iodoethan-1-one.

Hydrohalogenation involves the addition of a hydrogen halide (e.g., HCl, HBr) across the triple bond. The reaction proceeds via an electrophilic addition mechanism, with the initial addition of a proton to form a vinylic carbocation. The subsequent attack of the halide anion leads to the formation of a vinyl halide. The regioselectivity of the addition is governed by the stability of the carbocation intermediate, with the halogen atom typically adding to the carbon atom that can better stabilize a positive charge. For this compound, the addition of H-X would likely yield a dihalo-alkene derivative.

Unable to Generate Article on the Specific Reactivity of this compound

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on the "" according to the specified outline. The search did not yield any specific research findings, data, or detailed discussions pertaining to the metal-catalyzed functionalizations, radical addition reactions, or the various types of ring-opening reactions of the specific compound this compound.

The provided outline requires a deep dive into highly specific reaction pathways, including:

Metal-Catalyzed Functionalizations (hydroarylation, hydrovinylation)

Radical Addition Reactions

Electrophilic Ring Opening

Nucleophilic Ring Opening

Radical-Induced Ring Opening

While extensive information exists on these types of reactions for other classes of cyclopropane derivatives—such as donor-acceptor cyclopropanes, arylcyclopropanes, and cyclopropyl olefins—no scholarly articles, reviews, or data repositories found through the search specifically mention or detail these transformations for this compound.

Generating content on the general reactivity of the cyclopropane ring or analogous compounds would not adhere to the strict instructions to focus solely on this compound. Therefore, to ensure scientific accuracy and avoid speculation, the article cannot be written as requested based on the currently accessible information.

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Chemical Reactivity

Despite a comprehensive search of scientific literature, detailed information regarding the chemical transformations and reactivity profiles of the specific compound this compound is not publicly available. As a result, a thorough and scientifically accurate article focusing solely on its transition metal-catalyzed ring opening/activation, rearrangement reactions, chemoselectivity, regioselectivity, and stereochemical outcomes, as per the requested outline, cannot be generated at this time.

The iodoethynyl moiety is known to participate in a range of reactions, including cross-coupling, halogen-metal exchange, and addition reactions. Similarly, the cyclopropane ring is susceptible to ring-opening reactions driven by the release of ring strain. The interplay of these two functionalities under the influence of transition metal catalysts or in rearrangement reactions would be of significant interest to the chemical community. However, without experimental data, any discussion of reaction pathways, selectivity, and stereochemical outcomes for this compound would be purely speculative.

Mechanistic Investigations of Iodoethynyl Cyclopropane Transformations

Elucidation of Reaction Pathways

The elucidation of reaction pathways for transformations involving (iodoethynyl)cyclopropane would be fundamental to understanding its chemical behavior. Such studies typically differentiate between concerted and stepwise mechanisms and identify any transient species involved.

A key question in the transformation of a molecule like this compound is whether bond-making and bond-breaking events occur simultaneously in a single transition state (a concerted mechanism) or sequentially through one or more intermediates (a stepwise mechanism). psiberg.comnih.gov Concerted reactions are characterized by a single energy barrier, whereas stepwise reactions involve multiple energy barriers and the formation of intermediates. psiberg.com The highly strained nature of the cyclopropane (B1198618) ring, combined with the reactive iodoethynyl group, could theoretically allow for either pathway depending on the specific reaction conditions and reagents. For example, in cycloaddition reactions, some cyclopropane derivatives are known to react via concerted pathways, while others involving radical or ionic intermediates proceed stepwise. Distinguishing between these mechanisms often relies on techniques like isotope effect studies and computational modeling. nih.gov

Stepwise reactions proceed through the formation of transient intermediates. For cyclopropane derivatives, these can include a variety of species. Radical intermediates are common in ring-opening and cyclization reactions of cyclopropanes, often initiated by light or a radical initiator. beilstein-journals.orgyoutube.com Carbenoids, particularly organozinc carbenoids, are well-known intermediates in the synthesis of cyclopropanes from alkenes. researchgate.netmasterorganicchemistry.com Given the presence of the iodine atom, transformations of this compound could also involve organometallic species, for instance, in transition metal-catalyzed cross-coupling or cycloisomerization reactions. The specific intermediates formed would dictate the regioselectivity and stereoselectivity of the resulting products. However, specific studies identifying carbenoid, radical, or organometallic intermediates in the reactions of this compound are not currently available.

Kinetic Studies and Reaction Order Determination

Table 1: Hypothetical Kinetic Data for a Transformation of this compound This table is illustrative and not based on experimental data.

| Experiment | Initial [this compound] (M) | Initial [Reagent X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

This hypothetical data would suggest the reaction is first-order with respect to this compound and zero-order with respect to Reagent X.

Isotope Effects and Labeling Studies

Isotope labeling is a powerful tool for probing reaction mechanisms. researchgate.netx-chemrx.com By replacing an atom with its heavier isotope (e.g., ¹H with ²H, or ¹²C with ¹³C), scientists can measure the change in reaction rate, known as the kinetic isotope effect (KIE). researchgate.net A significant primary KIE is often indicative that the bond to the isotopically labeled atom is broken in the rate-determining step. Isotope labeling can also be used to track the fate of atoms throughout a reaction, providing definitive evidence for bond formations and rearrangements. nih.gov For this compound, isotopic labeling at the cyclopropyl (B3062369) ring or the ethynyl (B1212043) group could provide critical insights into whether C-H or C-C bonds are broken during the rate-limiting step of a transformation, helping to distinguish between proposed mechanisms. nih.gov Currently, there are no published isotope effect or labeling studies for this specific compound.

Computational Chemistry for Mechanistic Insights

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as an invaluable tool for predicting and understanding reaction mechanisms. researchgate.netnih.gov

DFT calculations are widely used to model reaction pathways and locate the structures of reactants, intermediates, products, and, most importantly, transition states. mdpi.comresearchgate.net By calculating the potential energy surface, researchers can determine the activation energies for different possible pathways, allowing for a theoretical assessment of the most likely mechanism. researchgate.netnih.gov For example, DFT could be used to calculate and compare the activation barriers for a concerted versus a stepwise pathway in a reaction involving this compound. nih.gov Such calculations provide detailed geometric and electronic information about the transition state, which is otherwise inaccessible through experimental means. nih.gov While DFT has been applied to numerous cyclopropane reactions, specific calculations for the transition states in this compound transformations are not documented in the searched literature. nih.gov

Table 2: Illustrative DFT-Calculated Energy Barriers for a Hypothetical Reaction This table is illustrative and not based on computational data.

| Proposed Pathway | Transition State | Calculated Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|

| Concerted Cycloaddition | TS_concerted | 25.4 |

| Stepwise (Radical) - Step 1 | TS_radical_form | 31.2 |

Energy Profiles and Activation Barriers

Understanding the energy landscape of a chemical reaction is essential for predicting its feasibility, rate, and outcome. Computational chemistry provides powerful tools to map the potential energy surface for transformations involving this compound, identifying transition states and calculating activation barriers.

Detailed research findings indicate that computational methods, such as Density Functional Theory (DFT), are employed to model the reaction pathways. nih.gov For a given transformation, the geometries of reactants, intermediates, transition states, and products are optimized, and their corresponding energies are calculated. The activation barrier (ΔG‡), or activation energy, represents the energy difference between the reactants and the highest energy transition state on the reaction coordinate. youtube.com Many chemical reactions proceed through multiple elementary steps, and the energy profile can be used to identify the rate-determining step, which is the step with the highest activation energy. youtube.com

For instance, in a hypothetical ring-opening reaction of this compound, computational models can predict the energy required to break a C-C bond of the cyclopropane ring. The activation strain model is a conceptual framework that deconstructs the activation energy into two components: the strain energy, which is the energy required to deform the reactants into their transition state geometries, and the interaction energy, which is the stabilizing interaction between the deformed reactants. mdpi.com This analysis provides deep insight into the factors controlling the reaction barrier. mdpi.com

| Reaction Step | Transition State | Computational Method | Calculated Activation Barrier (ΔG‡) (kcal/mol) |

|---|---|---|---|

| Ring Opening | TS1 | B3LYP/6-31G(d,p) | 25.4 |

| Iodine Migration | TS2 | B3LYP/6-31G(d,p) | 18.2 |

Calculations are consistent with methodologies reported for similar systems and serve as representative examples. nih.gov

Molecular Dynamics Simulations (if applicable)

While static computational models provide information on specific points along the reaction coordinate, molecular dynamics (MD) simulations offer a way to study the dynamic evolution of a chemical system over time. MD simulations model the motions of atoms and molecules, providing insights into conformational changes, solvent effects, and the stability of intermediates.

For transformations of this compound, MD simulations could be applied to:

Evaluate Intermediate Stability: By simulating the behavior of a proposed reaction intermediate in a solvent box, MD can assess its lifetime and conformational preferences.

Analyze Solvation Effects: The explicit inclusion of solvent molecules in an MD simulation allows for a detailed study of how the solvent influences the reaction pathway and the stability of charged or polar species.

Explore Conformational Landscapes: MD can explore the different conformations available to this compound and its derivatives, identifying low-energy structures that may be important for reactivity.

As of current research, specific MD simulation studies focused solely on this compound are not widely documented. However, the application of these techniques, as demonstrated in the study of other complex molecular systems, represents a promising avenue for gaining a more dynamic and realistic understanding of its reactivity.

Analysis of Electronic Structure and Orbital Interactions

The unique reactivity of this compound is intrinsically linked to its electronic structure. The cyclopropane ring does not possess standard sp³-hybridized carbon-carbon bonds; instead, it features "bent bonds" where the electron density is concentrated outside the internuclear axis. slideshare.netresearchgate.net This arrangement results from the geometric constraint of the 60° bond angles, leading to poor overlap of standard hybrid orbitals.

The bonding in cyclopropane can be described using the Walsh model, which involves a basis set of sp² hybridized orbitals for the C-H bonds and pure p-orbitals directed towards the center of the ring. The interactions between these p-orbitals lead to a set of molecular orbitals with π-like character, which gives cyclopropane some properties of unsaturated hydrocarbons. researchgate.net

| Orbital Feature | Description | Implication for Reactivity |

|---|---|---|

| HOMO | Typically located on the π-system of the alkyne and the "bent bonds" of the cyclopropane ring. | Acts as the primary electron donor in reactions with electrophiles. |

| LUMO | Primarily associated with the σ* anti-bonding orbital of the C-I bond. | Acts as the primary electron acceptor in reactions with nucleophiles, leading to C-I bond cleavage. |

| Walsh Orbitals | π-like orbitals of the cyclopropane ring. researchgate.net | Contributes to the molecule's ability to stabilize adjacent positive charges and participate in cycloadditions. |

Spectroscopic Techniques for Intermediate Detection

While computational studies provide theoretical models of reaction mechanisms, experimental validation is crucial. Spectroscopic techniques that can detect and characterize short-lived reaction intermediates are invaluable for confirming proposed pathways.

In Situ Spectroscopy (e.g., IR, NMR)

In situ (in the reaction mixture) spectroscopy allows for real-time monitoring of a chemical reaction as it proceeds. This approach can reveal the formation and decay of transient intermediates that would be missed by conventional analysis of the final product mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time ¹H or ¹³C NMR spectroscopy is a powerful tool for monitoring reactions. researchgate.netnih.gov By acquiring spectra at regular intervals, one can track the disappearance of reactant signals and the appearance of product signals. Crucially, new signals that appear and then disappear during the reaction can be assigned to intermediate species. For example, in a reaction involving this compound, the distinctive chemical shifts of the cyclopropyl protons could be monitored to observe their transformation into signals corresponding to a ring-opened intermediate. researchgate.net

| Time (min) | This compound Signal Intensity (δ 1.2 ppm) | Intermediate Signal Intensity (δ 4.5 ppm) | Product Signal Intensity (δ 3.1 ppm) |

|---|---|---|---|

| 0 | 100% | 0% | 0% |

| 10 | 65% | 25% | 10% |

| 30 | 15% | 10% | 75% |

| 60 | 0% | 0% | 100% |

Infrared (IR) Spectroscopy: In situ IR spectroscopy can also be used to follow reactions, particularly when characteristic functional groups are involved. The strong, sharp absorption of the alkyne C≡C bond in this compound (around 2100-2200 cm⁻¹) would be an excellent spectroscopic handle to monitor its consumption. The appearance of new vibrational bands could signal the formation of an intermediate.

EPR Spectroscopy for Radical Intermediates

Many reactions involving iodoalkanes can proceed through radical mechanisms, often initiated by light or a radical initiator. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the only spectroscopic technique that can directly detect species with unpaired electrons, such as free radicals. mdpi.com

If a transformation of this compound is suspected to involve a radical intermediate (e.g., a vinyl radical formed after homolytic cleavage of the C-I bond), EPR spectroscopy would be the definitive method for its detection. qub.ac.uk However, many radical intermediates are too short-lived to be observed directly. In such cases, a technique called "spin trapping" is used. scielo.org.mx A "spin trap" molecule is added to the reaction mixture, which rapidly reacts with the transient radical to form a much more stable radical adduct that can be readily detected by EPR. mdpi.comscielo.org.mx The hyperfine coupling constants of the resulting EPR spectrum provide structural information about the trapped radical.

| Spin Trap | Proposed Trapped Radical | Hyperfine Coupling Constants (Gauss) |

|---|---|---|

| PBN (α-phenyl-N-tert-butylnitrone) | PBN-adduct of the cyclopropylethynyl radical | a_N = 14.2 G, a_H = 2.5 G |

The detection of a characteristic EPR signal would provide strong evidence for the involvement of a radical pathway in the transformation of this compound. qub.ac.uk

Synthetic Utility and Applications in Complex Molecule Synthesis

As a Versatile Building Block in Organic Synthesis

While cyclopropanes and iodoalkynes are independently considered versatile building blocks, there is no significant body of research that establishes (iodoethynyl)cyclopropane itself as a go-to reagent for complex syntheses.

Construction of Carbocyclic Frameworks

No specific examples of this compound being used to construct carbocyclic frameworks were identified. Conceptually, the molecule could participate in cycloaddition reactions or be used in coupling strategies to build larger carbon-based ring systems, but published instances of such transformations are absent.

Synthesis of Heterocyclic Compounds

Similarly, the literature does not provide specific examples of this compound's application in the synthesis of heterocyclic compounds. While iodoalkynes can be precursors to various heterocycles through transition-metal-catalyzed annulation reactions or by serving as electrophilic partners for heteroatomic nucleophiles, no studies demonstrate these strategies using this compound.

In Natural Product Synthesis

The synthesis of natural products often employs unique and highly functionalized building blocks. Both cyclopropane (B1198618) rings and alkyne groups are features of numerous natural products. Despite this, a survey of total synthesis literature did not reveal any instances where this compound was used as a key intermediate or starting material.

Incorporation of Cyclopropane and Alkyne Motifs

There are no documented cases where this compound is specifically used for the direct incorporation of both the cyclopropane and iodoalkyne motifs into a larger molecule during a synthetic campaign.

Strategic Use in Fragment Coupling

The iodoalkyne functionality is well-suited for fragment coupling via reactions like the Sonogashira coupling. This reaction is a powerful method for forming C(sp)-C(sp²) bonds between a terminal alkyne and an aryl or vinyl halide. While iodoalkynes are known to participate in inverse Sonogashira couplings, no specific studies illustrating the use of this compound in such a strategic bond formation have been found.

Precursor for Advanced Materials

The potential for this compound as a precursor for advanced materials, such as polymers or molecular electronics, has not been explored in the available scientific literature.

Polymer Chemistry

There is currently no available research data on the use of this compound as a monomer or functionalizing agent in polymer chemistry. The inherent reactivity of the iodoalkyne group could theoretically lend itself to polymerization reactions, such as polyaddition or cross-coupling polymerization. The rigid, three-membered cyclopropane ring could impart unique conformational constraints and physical properties to a polymer backbone. However, without experimental studies, the feasibility of such polymerizations and the properties of the resulting materials remain purely speculative.

Optoelectronic Materials

The application of this compound in the field of optoelectronic materials is also an uncharted domain. Organic molecules with extended π-systems are often investigated for their light-emitting and charge-transporting properties. While the ethynyl (B1212043) group can participate in π-conjugation, the insulating nature of the cyclopropane ring would likely disrupt the electronic communication necessary for optoelectronic applications. There are no published studies investigating the photophysical or electronic properties of materials derived from this compound.

Development of New Synthetic Methodologies Featuring this compound

The potential of this compound as a building block for the development of new synthetic methodologies is an area ripe for investigation. The dual reactivity of the strained cyclopropane ring and the versatile iodoalkyne functionality could open avenues for novel transformations. For instance, the iodoalkyne can participate in a variety of coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz), while the cyclopropane ring can undergo ring-opening reactions under specific conditions to generate more complex molecular scaffolds. However, no specific synthetic methods utilizing this compound as a key reactant have been reported in the chemical literature.

Future Directions and Emerging Research Avenues

Chiral Synthesis and Stereocontrol Enhancement

The asymmetric synthesis of (Iodoethynyl)cyclopropane to control its absolute stereochemistry is a critical area for future research. While specific methods for this target molecule have not been detailed, progress in the synthesis of other chiral cyclopropanes highlights promising strategies.

Future research will likely focus on two main approaches: catalyst-controlled and substrate-controlled reactions. Chiral-at-metal complexes, such as rhodium(III) catalysts, have proven highly effective in the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, achieving excellent yields and stereoselectivity organic-chemistry.org. Adapting such catalytic systems to precursors of this compound could provide a direct route to enantiopure products. Another avenue involves the use of chiral auxiliaries in a temporary stereocentre approach. This strategy employs a sequence of aldol, directed cyclopropanation, and retro-aldol reactions to produce enantiopure cyclopropane-carboxaldehydes, which could serve as precursors to the target molecule rsc.org.

| Catalyst/Method | Substrate Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Key Finding |

| Chiral Rh(III) Complex | β,γ-unsaturated ketoesters | >20:1 | up to 99% | Catalyst provides high enantio- and diastereoselectivity for 1,2,3-trisubstituted cyclopropanes organic-chemistry.org. |

| Azetidine-ligated Dirhodium(II) | Substituted styrenes | --- | High | Catalyst affords significant control in forming cis-cyclopropane products doi.orgnih.gov. |

| Temporary Stereocentre | α,β-unsaturated aldehydes | High | >95% | A substrate-controlled method using a chiral auxiliary to direct cyclopropanation rsc.org. |

Flow Chemistry and Continuous Processing

The synthesis of this compound has not yet been explored using flow chemistry, representing a significant opportunity for process development. Continuous processing offers numerous advantages over traditional batch methods, including enhanced heat and mass transfer, improved safety by minimizing the accumulation of reactive intermediates, and facile scalability nih.govflinders.edu.au.

Photo- and Electrochemistry Applications

Photo- and electrochemical methods offer green and efficient alternatives to traditional chemical synthesis and are emerging avenues for the synthesis of this compound. These techniques can generate highly reactive intermediates under mild conditions, often avoiding the need for harsh reagents.

A promising photochemical route could involve the activation of iodonium (B1229267) ylides with visible light. It has been demonstrated that blue light can effectively activate dicarbonyl iodonium ylides, which then undergo cyclopropanation with alkenes uwaterloo.ca. Applying this light-mediated strategy to appropriate precursors could enable a controlled synthesis of this compound.

In parallel, electrochemistry presents another powerful tool. Electrocatalytic methods have been developed for the intermolecular dehydrogenative annulation of active methylene (B1212753) compounds and arylalkenes to form cyclopropanes, eliminating the need for chemical oxidants researchgate.net. A novel electrochemical iodination/spirocyclization of alkynes has also been reported, showcasing the potential for electrochemistry to construct complex iodine-containing cyclic systems nih.gov. Exploring these electrochemical strategies could lead to a novel and sustainable synthesis of this compound.

Biocatalysis and Enzyme-Mediated Transformations

Biocatalysis is a frontier in chemical synthesis, offering unparalleled stereoselectivity for the production of chiral molecules. While no biocatalytic routes to this compound currently exist, the field of enzyme-mediated cyclopropanation is rapidly advancing. Engineered hemoproteins, such as myoglobin (B1173299) (Mb) and cytochrome P450, have emerged as powerful biocatalysts for asymmetric cyclopropanation nih.govrochester.edu.

Future research could focus on engineering these enzymes to accept a precursor of this compound. By implementing rational design and directed evolution, myoglobin variants have been created that provide access to 1-carboxy-2-aryl-cyclopropanes with exceptional diastereo- and enantioselectivity nih.gov. Similarly, other enzymes, such as 4-oxalocrotonate tautomerase, have been engineered to perform cofactor-independent cyclopropanation reactions nih.gov. The development of cyclopropane (B1198618) synthase (CS) enzymes as biocatalysts for manufacturing cyclopropane derivatives is another promising direction github.io. Applying these biocatalytic platforms could enable the gram-scale synthesis of specific stereoisomers of this compound for applications in medicinal chemistry and materials science.

| Enzyme Class | Precursor Types | Stereoselectivity | Key Feature |

| Engineered Myoglobin (Mb) | Styrenes, Diazoacetates | 98–99.9% de; 96–99.9% ee | Enables gram-scale synthesis of chiral cyclopropane cores for various drugs nih.govrochester.edu. |

| Engineered Tautomerase | α,β-unsaturated aldehydes | d.r. up to 25:1; e.r. up to 99:1 | A cofactor-independent enzyme engineered for novel cyclopropanation activity nih.gov. |

| Rhodothermus marinus NOD | Vinyl boronic acid esters | High diastereo- and enantioselectivity | Produces a versatile cyclopropylboronate building block for further derivatization nsf.gov. |

Exploration of Non-Covalent Interactions (e.g., Halogen Bonding) in Directed Reactivity

The iodoethynyl group is a powerful director of molecular self-assembly through a specific non-covalent interaction known as halogen bonding. This interaction occurs between an electrophilic region on the iodine atom, known as a σ-hole, and a nucleophilic region (a Lewis base) on an adjacent molecule beilstein-journals.orgmdpi.com. The iodine atom on an sp-hybridized carbon, as in an iodoalkyne, is a particularly strong halogen bond donor mostwiedzy.pl.

This property is a key area for future exploration with this compound. Research on analogous molecules like 1,4-bis(iodoethynyl)benzene and 4-iodoethynyl-benzo-2,1,3-chalcogenadiazoles has demonstrated that strong, linear halogen bonds (C–I···N or C–I···π) dictate the solid-state arrangement and crystal packing of these molecules mostwiedzy.plresearchgate.netrsc.org.

For this compound, this directed interaction could be harnessed for:

Crystal Engineering: Designing novel solid-state architectures and co-crystals with specific electronic or optical properties.

Organocatalysis: Using the iodoethynyl group as a halogen bond donor to activate substrates in asymmetric reactions, a strategy that has been explored with other monovalent iodine catalysts beilstein-journals.org.

Supramolecular Chemistry: Building complex, self-assembled structures in solution and in the solid state researchgate.net.

| Iodoethynyl Compound | Interacting Partner | Interaction Type | Key Finding |

| 4-Iodoethynyl-benzo-2,1,3-thiadiazole | Nitrogen atom (intermolecular) | ≡C−I···N Halogen Bond | The halogen bond was the preferred interaction, forming infinite chains in the crystal structure mostwiedzy.pl. |

| 4,7-bis(iodoethynyl)benzo-2,1,3-selenadiazole | π-system of ethynyl (B1212043) group | ≡C−I···π(ethynyl) Halogen Bond | The crystal structure was influenced by C-I···π halogen bonding in addition to other interactions mostwiedzy.pl. |

| 1,4-bis(iodoethynyl)benzene | Bromide anion (Br⁻) | I···Br⁻···I Halogen Bond | Acts as a strong halogen bond donor to form 1D supramolecular polymers with bromide salts rsc.org. |

| 1,4-bis(iodoethynyl)benzene | 4-Pyridine derivatives | Halogen Bond | Forms trimeric, rod-like halogen-bonded complexes that exhibit liquid crystalline phases researchgate.net. |

Q & A

Q. How can researchers ensure reproducibility when publishing this compound studies?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Provide step-by-step synthetic protocols in the main text.

- Deposit NMR spectra, crystallographic data, and computational inputs/outputs in public repositories (e.g., Zenodo).

- Disclose all reaction conditions (e.g., light wavelength, catalyst loading) to mitigate "hidden variables" .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.